4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and an oxazepane moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound belongs to the class of heterocyclic compounds, specifically featuring both nitrogen and oxygen atoms in its structure. It can be classified as a piperidine derivative and an oxazepane, which are known for their diverse pharmacological properties. The dihydrochloride form indicates that it exists as a salt, enhancing its solubility in aqueous environments, which is advantageous for biological applications.
The synthesis of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of piperidine derivatives with appropriate precursors to form the oxazepane ring.
The compound can undergo several chemical reactions:
Reactions are generally carried out under controlled conditions using solvents such as dimethyl sulfoxide or acetonitrile, with appropriate reagents selected based on desired transformations.
Data from molecular docking studies suggest that this compound may bind effectively to certain receptors, indicating its therapeutic potential.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity and purity of synthesized compounds.
Piperidine-oxazepane hybrids represent an emerging class of dual-heterocyclic pharmacophores engineered to overcome limitations of single-ring systems. The piperidine moiety provides a rigid, basic nitrogen center for ionic bonding with biological targets, while the seven-membered 1,4-oxazepane ring introduces conformational flexibility and an oxygen heteroatom for hydrogen-bond acceptance. This synergy enhances:
Table 1: Comparative Structural Features of Piperidine-Oxazepane Hybrids vs. Single Heterocycles
Structural Feature | Piperidine-Oxazepane Hybrid | Piperidine Alone | Oxazepane Alone |
---|---|---|---|
Ring Size Combination | 6+7 membered rings | 6-membered | 7-membered |
Dipole Moment (Debye) | 4.2–5.1 | 2.8–3.2 | 3.5–4.0 |
Hydrogen Bond Acceptors | 3–4 | 1 | 2 |
Rotatable Bonds | 2–3 | 0–1 | 1–2 |
Calculated logP | 1.5–2.5 | 1.8–2.8 | 0.5–1.5 |
This compound (CAS 1909306-29-1, MW 257.2 g/mol, Formula C₁₀H₂₂Cl₂N₂O) features a protonatable piperidine nitrogen (pKa ~10.5) and a polar oxazepane oxygen, creating a zwitterion-capable scaffold. X-ray crystallography confirms the chair conformation of both rings, with the hydrochloride salts enhancing crystalline stability . Key structural attributes include:
Molecular docking reveals hydrogen bonding between the oxazepane oxygen and Thr203 of Bacillus subtilis LcpA ligase (bond length: 2.8Å), while the protonated piperidine forms a salt bridge with Asp189 (distance: 3.1Å), explaining antimicrobial activity [3].
Piperidine-oxazepane hybrids demonstrate broad structure-activity relationship (SAR) versatility. Recent studies highlight:
Table 2: Documented Biological Activities of Piperidine-Oxazepane Hybrid Analogues
Biological Activity | Test Organism/Cell Line | Potency (Concentration) | Mechanistic Insight |
---|---|---|---|
Antibacterial | Bacillus subtilis 6UF6 | MIC = 16 μg/mL | LcpA ligase inhibition |
Antibacterial | Proteus vulgaris 5HXW | MIC = 32 μg/mL | L-amino acid deaminase blockade |
Anticancer | MCF-7 breast cancer | IC₅₀ = 8.7 μM | Tubulin depolymerization |
Antiviral | HIV-1 RT | IC₅₀ = 2.3 nM | Non-nucleoside reverse transcriptase inhibition |
Enzyme Inhibition | Acetylcholinesterase | KI = 420 nM | Competitive active-site binding |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3